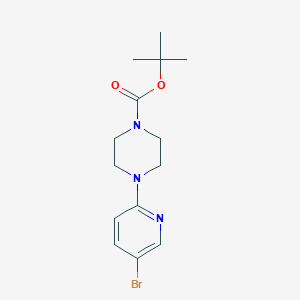
1H-Indole-6-sulfonamide
説明
1H-Indole-6-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
Sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, have been synthesized using various techniques . For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The structure of all synthesized sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . They undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, the core structure of 1H-Indole-6-sulfonamide, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .科学的研究の応用
Medicinal Chemistry
1H-Indole-6-sulfonamide and its derivatives play an important role in medicinal chemistry . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .
Application Summary
Indole and its derivatives are gaining a lot of interest due to their physiological activity. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Methods of Application
The synthesis of indole-sulfonamide derivatives involves using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives is confirmed by 1H NMR and LCMS Spectroscopy .
Results or Outcomes
The synthesized compounds were screened for anti-microbial activity against various bacteria. Among gram-positive bacteria, the compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria, it shows good activity against Klebsiella pneumonia .
Antiviral Activity
Indole derivatives, including 1H-Indole-6-sulfonamide, have shown potential as antiviral agents .
Application Summary
Indole derivatives have been found to possess antiviral properties, making them of interest in the development of new antiviral drugs .
Methods of Application
The specific methods of application would depend on the type of virus being targeted and the specific derivative of indole being used. Typically, these compounds would be synthesized and then tested in vitro against a variety of viruses .
Results or Outcomes
While specific results would depend on the individual study, generally, indole derivatives have shown promise in inhibiting viral replication .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties .
Application Summary
These compounds can potentially be used in the treatment of various inflammatory conditions .
Methods of Application
Again, the specific methods of application would depend on the condition being treated. These compounds would typically be synthesized and then tested in vitro and in vivo for their anti-inflammatory effects .
Results or Outcomes
Indole derivatives have been found to reduce inflammation in a variety of experimental models .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents .
Application Summary
Indole derivatives have been found to possess antitubercular properties, making them of interest in the development of new antitubercular drugs .
Methods of Application
The specific methods of application would depend on the type of tuberculosis bacteria being targeted and the specific derivative of indole being used. Typically, these compounds would be synthesized and then tested in vitro against a variety of tuberculosis bacteria .
Results or Outcomes
While specific results would depend on the individual study, generally, indole derivatives have shown promise in inhibiting tuberculosis bacteria .
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties .
Application Summary
These compounds can potentially be used in the treatment of various diabetic conditions .
Methods of Application
Again, the specific methods of application would depend on the condition being treated. These compounds would typically be synthesized and then tested in vitro and in vivo for their antidiabetic effects .
Results or Outcomes
Indole derivatives have been found to reduce blood sugar levels in a variety of experimental models .
Antioxidant Activity
Indole derivatives have shown potential as antioxidants .
Application Summary
Indole derivatives have been found to possess antioxidant properties, making them of interest in the development of new antioxidant drugs .
Methods of Application
The specific methods of application would depend on the oxidative stress condition being targeted and the specific derivative of indole being used. Typically, these compounds would be synthesized and then tested in vitro against a variety of oxidative stress conditions .
Results or Outcomes
While specific results would depend on the individual study, generally, indole derivatives have shown promise in inhibiting oxidative stress .
将来の方向性
The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
特性
IUPAC Name |
1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYOUBTIAOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617203 | |
| Record name | 1H-Indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-sulfonamide | |
CAS RN |
145951-26-4 | |
| Record name | 1H-Indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



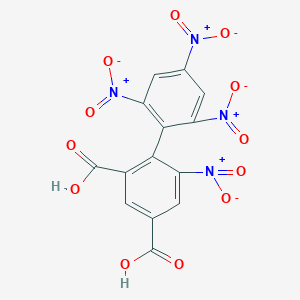
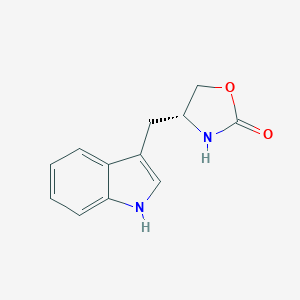
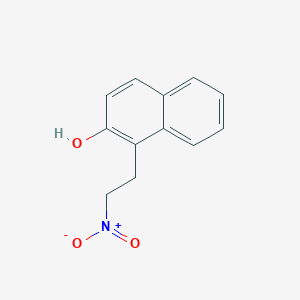
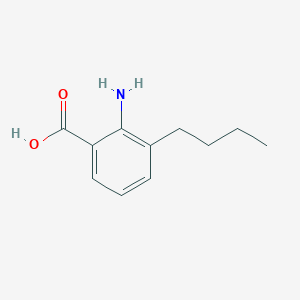
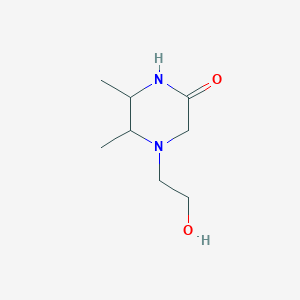
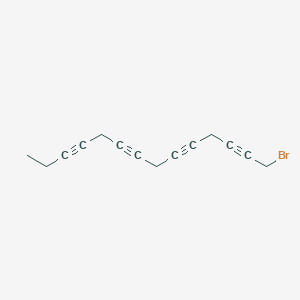

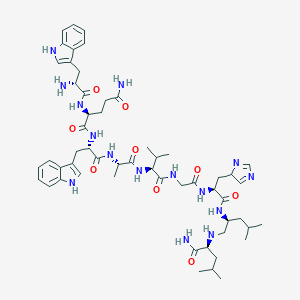
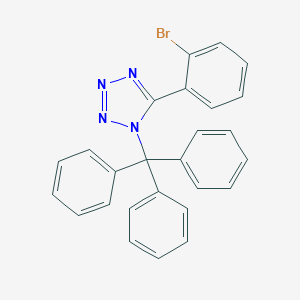
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
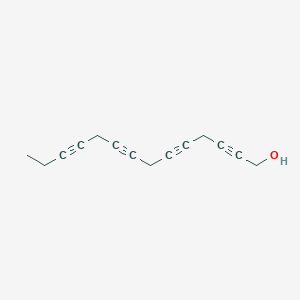
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
